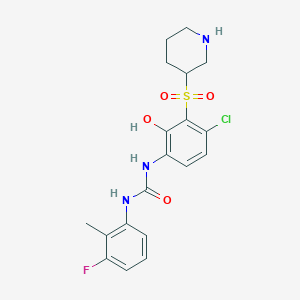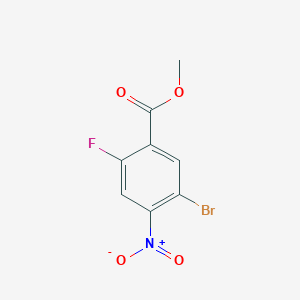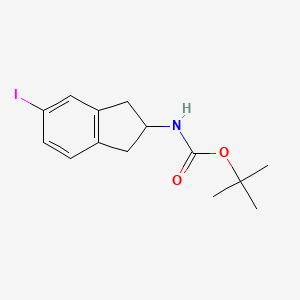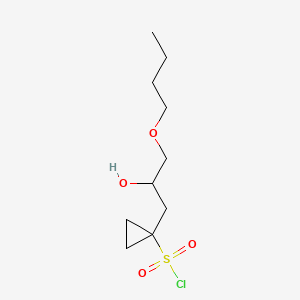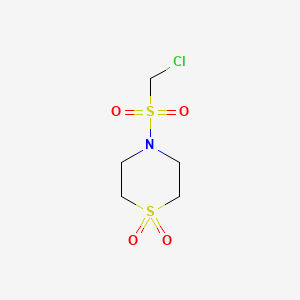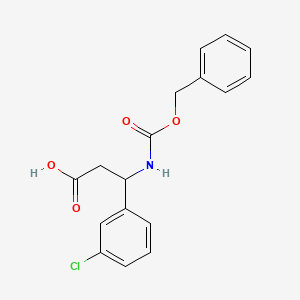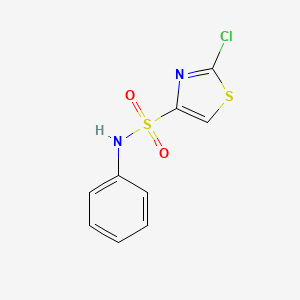
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at position 2, a phenyl group at the nitrogen atom, and a sulfonamide group at position 4. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-1,3-thiazole-4-sulfonyl chloride with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and bases (e.g., triethylamine) are commonly used.
Electrophilic substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are used under acidic conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted thiazole derivatives.
Electrophilic substitution: Formation of nitro or halogenated thiazole derivatives.
Oxidation and reduction: Formation of sulfonic acids or sulfinamides.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1,3-thiazole-4-sulfonamide
- N-phenyl-1,3-thiazole-4-sulfonamide
- 2-chloro-N-phenyl-1,3-thiazole-5-sulfonamide
Uniqueness
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the sulfonamide group at specific positions enhances its reactivity and potential biological activities compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C9H7ClN2O2S2 |
|---|---|
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-9-11-8(6-15-9)16(13,14)12-7-4-2-1-3-5-7/h1-6,12H |
InChI-Schlüssel |
MPNDUSZMMKYLCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


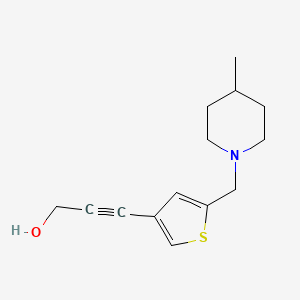


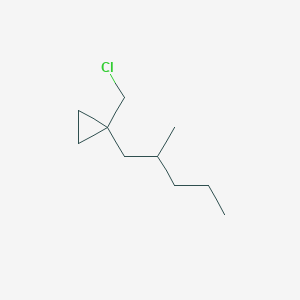

![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
